molecular formula C10H12BrN3OS B3270324 N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide CAS No. 524017-40-1

N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide

Cat. No. B3270324
CAS RN: 524017-40-1
M. Wt: 302.19 g/mol
InChI Key: HHKDWMLJOKQDIY-UHFFFAOYSA-N
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Description

“N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide” is a complex organic compound. It contains an azabicyclo[2.2.1]heptane moiety, a bromothiazole moiety, and a carboxamide moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through various methods. For instance, oxygenated 2-azabicyclo[2.2.1]heptanes can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The azabicyclo[2.2.1]heptane moiety is a bicyclic structure with a nitrogen atom . The bromothiazole moiety contains a five-membered ring with sulfur and nitrogen atoms, and a bromine atom attached . The carboxamide moiety consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups allows for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a bromine atom might make the compound relatively heavy and potentially more reactive .

Future Directions

The future research directions could involve studying the synthesis, properties, and potential applications of this compound. It could also involve exploring its biological activity and potential use in medicinal chemistry .

properties

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)-5-bromo-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3OS/c11-8-4-13-10(16-8)9(15)14-7-2-5-1-6(7)12-3-5/h4-7,12H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDWMLJOKQDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=NC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 2
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 5
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 6
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide

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